molecular formula C7H9F3O2 B1348540 Cyclopentyl trifluoroacetate CAS No. 703-13-9

Cyclopentyl trifluoroacetate

Cat. No.: B1348540
CAS No.: 703-13-9
M. Wt: 182.14 g/mol
InChI Key: QCONYJQZFUESJD-UHFFFAOYSA-N
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Description

However, analogous compounds such as cyclopentyl chloroformate and phenyl trifluoroacetate are discussed in the sources. For transparency, this article will focus on structurally or functionally related esters and highlight gaps in available data for the queried compound.

Cyclopentyl trifluoroacetate is an ester derivative of trifluoroacetic acid (TFA) and cyclopentanol. Such compounds are typically used in organic synthesis as acylating agents or protective groups due to their reactivity and stability under specific conditions .

Properties

IUPAC Name

cyclopentyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCONYJQZFUESJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334935
Record name Cyclopentyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-13-9
Record name Cyclopentyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopentyl trifluoroacetate can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentanol with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields this compound as the main product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Cyclopentyl trifluoroacetate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, acids like hydrochloric acid, and reducing agents like LiAlH4. The major products formed from these reactions are cyclopentanol and trifluoroacetic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cyclopentyl chloroformate (CAS 50715-28-1) and phenyl trifluoroacetate (CAS 500-73-2), two structurally related esters with documented data in the evidence.

Property Cyclopentyl Chloroformate Phenyl Trifluoroacetate
Molecular Formula C₆H₉ClO₂ C₈H₅F₃O₂
Molecular Weight (g/mol) 148.59 190.12
CAS Number 50715-28-1 500-73-2
Boiling Point Not reported 146–147 °C (lit.)
Primary Use Acylating agent, chemical intermediate Laboratory reagent, protective group
Reactivity Highly reactive (chloroformate group) Moderate (stable under anhydrous conditions)
Hazards Corrosive, releases HCl upon hydrolysis Irritant, hazardous upon inhalation
First Aid Measures Immediate medical attention required Rinse eyes/skin, consult physician

Key Differences:

Reactivity : Cyclopentyl chloroformate contains a reactive chloroformate group, making it highly electrophilic and prone to hydrolysis (releasing HCl) . In contrast, phenyl trifluoroacetate is stabilized by the electron-withdrawing trifluoromethyl group, reducing its reactivity under dry conditions .

Applications : Cyclopentyl chloroformate is primarily used for introducing cyclopentyloxycarbonyl (Cpc) protective groups in peptide synthesis. Phenyl trifluoroacetate is employed in aromatic acylations due to its compatibility with Friedel-Crafts reactions .

Safety : Both compounds require stringent handling. Cyclopentyl chloroformate mandates full protective equipment due to corrosivity, while phenyl trifluoroacetate poses risks primarily via inhalation or dermal exposure .

Limitations in Available Data

The evidence lacks direct references to cyclopentyl trifluoroacetate , limiting a precise comparison. For example:

  • Synthesis Pathways: While cyclopentyl chloroformate is synthesized via phosgenation of cyclopentanol , the preparation of trifluoroacetate esters (e.g., phenyl trifluoroacetate) typically involves TFA anhydride and alcohol under catalytic conditions .
  • Thermal Stability : Trifluoroacetate esters generally exhibit higher thermal stability than chloroformates due to stronger C-F bonds, but quantitative data for the cyclopentyl variant are absent in the provided sources.

Biological Activity

Cyclopentyl trifluoroacetate (CPTFA) is an organic compound notable for its unique structural and chemical properties, which make it a subject of interest in various biological and synthetic applications. This article delves into the biological activity of CPTFA, examining its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

CPTFA is an ester formed from cyclopentanol and trifluoroacetic acid, with the molecular formula C7H9F3O2C_7H_9F_3O_2 and a molecular weight of approximately 182.14 g/mol. The trifluoroacetate group significantly enhances the electrophilicity of the carbonyl carbon, making it an effective acylating agent in nucleophilic acyl substitution reactions.

CPTFA primarily acts as an acylating agent by facilitating the introduction of acyl groups into various biomolecules. The electron-withdrawing nature of the trifluoroacetate group increases the susceptibility of the carbonyl carbon to nucleophilic attack, allowing for efficient coupling reactions with amino acids and other nucleophiles. This property is particularly valuable in peptide synthesis, where specific sequences can be constructed through controlled acylation.

Enzyme Interactions

Research indicates that CPTFA can interact with various enzymes, influencing their biological activity. For instance, studies involving similar compounds suggest that esters like CPTFA may modulate enzyme activity by altering substrate binding or enzyme conformation . The unique steric and electronic properties of CPTFA allow it to engage in specific interactions that can enhance or inhibit enzymatic processes.

Case Studies

  • Peptide Synthesis : In peptide synthesis applications, CPTFA has demonstrated effectiveness in activating carboxylic acid groups in amino acids, facilitating their coupling into peptides. This method allows for the construction of complex peptide sequences that are crucial for therapeutic development.
  • Inhibitory Studies : In silico studies have shown that cyclopentyl scaffolds can influence enzyme active sites, potentially leading to the design of new inhibitors for metabolic pathways involving glycerol 3-phosphate acyltransferase (GPAT). The cyclopentyl structure may provide steric hindrance that alters enzyme interactions, presenting opportunities for drug development targeting obesity-related pathways .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between CPTFA and other trifluoroacetate derivatives:

Compound NameStructureUnique Features
Cyclohexyl trifluoroacetateC8H11F3O2Larger cycloalkane ring; different sterics
Ethyl trifluoroacetateC4H5F3O2Smaller alkyl group; more polar
Isobutyl trifluoroacetateC5H7F3O2Branched alkyl group; different reactivity
Benzyl trifluoroacetateC9H9F3O2Aromatic ring; potential for π-stacking

CPTFA's distinct cyclopentyl structure contributes to its unique reactivity profile compared to these similar compounds, influencing its applications in organic synthesis and biological research.

Q & A

Basic: What are the key considerations for synthesizing cyclopentyl trifluoroacetate in a laboratory setting?

Answer:
Synthesis typically involves esterification of cyclopentanol with trifluoroacetic anhydride under controlled acidic conditions. Critical parameters include:

  • Reagent purity : Ensure trifluoroacetic anhydride is free of moisture to avoid side reactions (e.g., hydrolysis to trifluoroacetic acid).
  • Temperature control : Maintain 0–5°C during initial mixing to minimize exothermic side reactions .
  • Workup : Neutralize residual acid with sodium bicarbonate and purify via vacuum distillation.
  • Safety : Use impervious gloves (EN 374 standard butyl rubber) and fume hoods due to the corrosive and volatile nature of reagents .

Basic: How can ion chromatography be optimized for detecting trifluoroacetate residues in environmental samples?

Answer:
For environmental matrices (e.g., snow, rainwater), employ:

  • Preconcentration : Solid-phase extraction (SPE) with anion-exchange cartridges to achieve detection limits as low as 0.2 ppb .
  • Eluent composition : Use potassium hydroxide gradients (2–50 mM) to separate trifluoroacetate (TFA) from interfering anions (e.g., chloride, sulfate).
  • Validation : Spike recovery tests (85–110%) and comparison with LC-MS/MS data ensure accuracy .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear EN 166-compliant goggles, butyl rubber gloves, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use local exhaust ventilation to limit airborne concentrations below 1 ppm (ACGIH threshold).
  • Spill management : Neutralize spills with sodium carbonate and dispose of waste under hazardous chemical protocols .

Advanced: How can experimental design (DoE) resolve contradictions in trifluoroacetate stability studies under varying pH conditions?

Answer:

  • Factor selection : Test pH (2–12), temperature (4–40°C), and ionic strength in a factorial design.
  • Response variables : Quantify TFA degradation via ion chromatography and monitor byproducts (e.g., fluoride ions) with ion-selective electrodes.
  • Modeling : Use multivariate regression to identify dominant degradation pathways (e.g., alkaline hydrolysis above pH 10) .

Advanced: What methodologies validate the environmental persistence of trifluoroacetate in polar regions?

Answer:

  • Sample collection : Extract ice cores from Antarctica and analyze TFA concentrations at 10 cm intervals using preconcentration-ion chromatography .
  • Source apportionment : Compare δ¹⁸O isotopic signatures of TFA with industrial vs. natural sources (e.g., volcanic emissions) to resolve contamination origins .
  • Long-term trends : Correlate TFA levels with historical HCFC/HFC usage data to model accumulation rates .

Advanced: How can stability-indicating assays differentiate this compound from degradation products during storage?

Answer:

  • HPLC-DAD/MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to resolve cyclopentanol (degradation product) from intact ester.
  • Forced degradation : Expose the compound to heat (60°C, 48h) and UV light to simulate accelerated aging.
  • Quantification : Track peak area reduction of the parent compound and correlate with cyclopentanol formation .

Advanced: What analytical challenges arise in quantifying trifluoroacetate-protein adducts in biological systems?

Answer:

  • Adduct isolation : Use size-exclusion chromatography to separate protein-TFA complexes from free TFA.
  • Detection : Apply high-resolution mass spectrometry (FT-ICR) with sodium trifluoroacetate clusters for precise calibration .
  • Interference mitigation : Pre-treat samples with dithiothreitol to reduce disulfide bonds that non-specifically bind TFA .

Advanced: How do computational models predict the hydrolytic degradation kinetics of this compound?

Answer:

  • QM/MM simulations : Calculate activation energies for ester bond cleavage under acidic vs. alkaline conditions.
  • Kinetic parameters : Fit experimental data (e.g., Arrhenius plots) to validate transition-state theory predictions.
  • Environmental relevance : Extend models to simulate hydrolysis in aquatic systems with variable pH (4–9) and salinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl trifluoroacetate
Reactant of Route 2
Reactant of Route 2
Cyclopentyl trifluoroacetate

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